(R)-2-(2-Methoxyphenyl)piperazine
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Overview
Description
2-(2-Methoxyphenyl)-piperazine is an organic compound that belongs to the class of piperazines. It is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group. This compound has garnered significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-piperazine typically involves the reaction of 2-methoxyaniline with piperazine. One common method is the nucleophilic aromatic substitution reaction, where 2-methoxyaniline is reacted with piperazine in the presence of a suitable base and solvent . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 2-(2-Methoxyphenyl)-piperazine may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenyl)-piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2-Methoxyphenyl)-piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it acts as a ligand for alpha1-adrenergic receptors, modulating their activity and influencing physiological processes like smooth muscle contraction and neurotransmitter release . The compound’s effects are mediated through binding to these receptors, leading to downstream signaling pathways that result in the observed biological effects .
Comparison with Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar structural features, used as an antihypertensive agent.
Uniqueness: 2-(2-Methoxyphenyl)-piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and piperazine ring contribute to its versatility in various chemical reactions and its potential therapeutic applications .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(2R)-2-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-9(11)10-8-12-6-7-13-10/h2-5,10,12-13H,6-8H2,1H3/t10-/m0/s1 |
InChI Key |
XYMDIQVPOIVJPF-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2CNCCN2 |
Canonical SMILES |
COC1=CC=CC=C1C2CNCCN2 |
Origin of Product |
United States |
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